molecular formula C17H16O3 B14029105 4'-(2-Methyl-1,3-dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde

4'-(2-Methyl-1,3-dioxolan-2-yl)-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B14029105
M. Wt: 268.31 g/mol
InChI Key: ODNXFBBGBQNRFC-UHFFFAOYSA-N
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Description

4’-(2-Methyl-1,3-dioxolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde is an organic compound that features a biphenyl structure with a dioxolane ring and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-methyl-1,3-dioxolane with a biphenyl derivative under acidic conditions to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

4’-(2-Methyl-1,3-dioxolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

    Reduction: The aldehyde group can be reduced to form a primary alcohol.

    Substitution: The biphenyl structure allows for electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

4’-(2-Methyl-1,3-dioxolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4’-(2-Methyl-1,3-dioxolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The biphenyl structure may also facilitate interactions with hydrophobic regions of biological membranes, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-(2-Methyl-1,3-dioxolan-2-yl)-[1,1’-biphenyl]-4-carbaldehyde is unique due to its combination of a dioxolane ring, biphenyl structure, and aldehyde functional group.

Properties

Molecular Formula

C17H16O3

Molecular Weight

268.31 g/mol

IUPAC Name

4-[4-(2-methyl-1,3-dioxolan-2-yl)phenyl]benzaldehyde

InChI

InChI=1S/C17H16O3/c1-17(19-10-11-20-17)16-8-6-15(7-9-16)14-4-2-13(12-18)3-5-14/h2-9,12H,10-11H2,1H3

InChI Key

ODNXFBBGBQNRFC-UHFFFAOYSA-N

Canonical SMILES

CC1(OCCO1)C2=CC=C(C=C2)C3=CC=C(C=C3)C=O

Origin of Product

United States

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